

Samotolisib synergistic drug combinations validation

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Compound Focus: Samotolisib

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Validated Synergistic Combinations of Samotolisib

Drug Combination	Cancer Type / Model	Phase	Key Experimental Findings & Synergistic Evidence	Clinical Outcomes / Biomarkers
Samotolisib + Enzalutamide [1]	Metastatic Castration-Resistant Prostate Cancer (mCRPC)	Ib/II	Significantly longer median PFS: 3.8 vs 2.8 months (placebo). Significantly longer median rPFS: 10.2 vs 5.5 months (placebo) [1].	Benefit enriched in patients without AR-V7 splice variant and with PTEN intact tumors [1].
Samotolisib + Prexasertib [2]	Triple-Negative Breast Cancer (TNBC) / Preclinical (cell lines, xenografts, PDX models) & Phase Ib	Preclinical & Ib	Synergistic or additive effects in 30 out of 38 patient-derived xenograft (PDX) models. Inhibition of tumor growth in MDA-MB-231 models [2].	ORR of 25% in a TNBC patient expansion arm. Significant hematologic toxicity noted [2].

Experimental Protocols for Synergy Validation

The validation of these combinations involved rigorous preclinical and clinical methodologies.

Clinical Trial Protocol for **Samotolisib + Enzalutamide [1]**

This study was designed as a double-blind, placebo-controlled Phase Ib/II trial (NCT02407054).

- **Patient Population:** Men with mCRPC who had progressed on prior abiraterone treatment.
- **Dosing:**
 - **Phase Ib (Lead-in):** Established safety and pharmacokinetics. Patients received **samotolisib** monotherapy (200 mg, twice daily) for one week, followed by combination with enzalutamide (160 mg, once daily) in 28-day cycles.
 - **Phase II (Randomized):** Patients were randomized 1:1 to receive enzalutamide plus either **samotolisib** (200 mg, twice daily) or a placebo.
- **Primary Endpoint:** Progression-free survival (PFS) assessed by Prostate Cancer Clinical Trials Working Group (PCWG2) criteria.
- **Biomarker Analysis:** Exploratory endpoints included analysis of androgen receptor splice variant 7 (AR-V7) status in blood and PTEN status in tumor tissue.

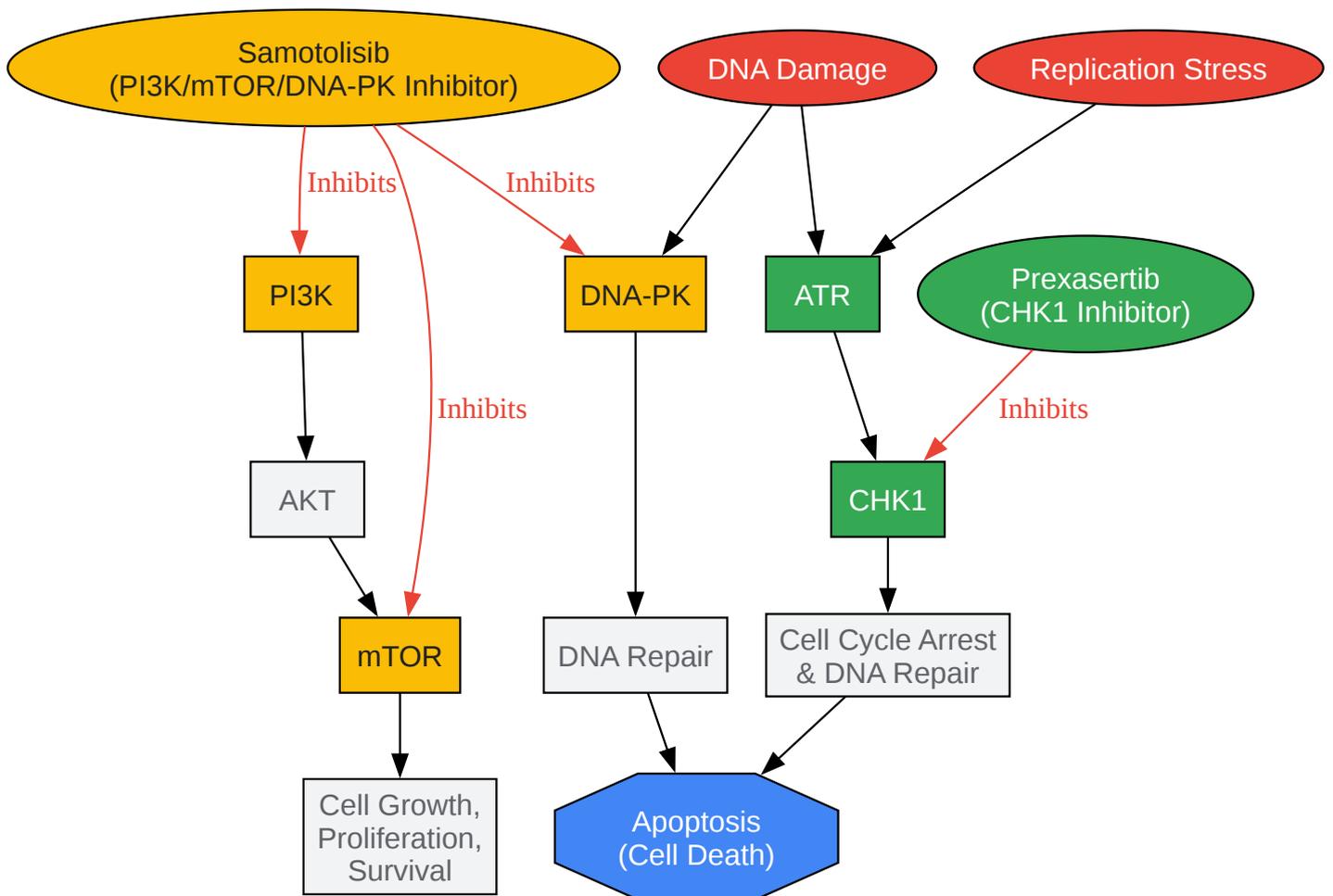
Preclinical & Phase Ib Protocol for **Samotolisib + Prexasertib [2]**

This research involved a multi-step process from bench to bedside (ClinicalTrials.gov NCT02124148).

- **Preclinical Models:**
 - The combination was first evaluated in **TNBC cell lines** and **orthotopic xenograft tumors** (MDA-MB-231).
 - It was further tested in a large panel of **TNBC patient-derived xenograft (PDX) mouse models** (38 models). The effect was deemed synergistic or additive in 30 of these models.
- **Phase Ib Clinical Trial:**
 - **Dose Escalation:** Determined the recommended phase II dose.
 - **Expansion Arms:** Evaluated the combination in specific patient groups, including an arm for TNBC (E3).
 - **Dosing:** Prexasertib (105 mg/m²) intravenously every 14 days + **Samotolisib** (150 mg or 200 mg) orally twice daily.
 - **Endpoints:** Safety and antitumor activity (Overall Response Rate, ORR).

Signaling Pathways and Rationale for Combinations

The mechanistic rationale for these combinations is based on targeting interconnected signaling pathways that cancers use to survive and develop resistance. The following diagram illustrates the pathways targeted by the **Samotolisib** and Prexasertib combination:



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Diagram 1: Synergistic Mechanism of Samotolisib and Prexasertib [2]. This diagram shows how simultaneously inhibiting the PI3K/mTOR pathway (survival signals) and the CHK1-mediated DNA damage response creates a "lethal synergy," forcing cancer cells toward apoptosis.

The rationale for the **Samotolisib** + **Enzalutamide** combination is grounded in the cross-talk between the AR signaling pathway and the PI3K pathway. Preclinical evidence shows that inhibition of the PI3K/mTOR pathway can overcome resistance to AR-targeted therapies like Enzalutamide, particularly in PTEN-deficient prostate cancers [1]. As a dual PI3K/mTOR and DNA-PK inhibitor, **Samotolisib** attacks this resistance mechanism on multiple fronts.

Interpretation and Future Directions

- **Overcoming Resistance:** The primary value of **Samotolisib** combinations lies in overcoming resistance to established therapies, such as Enzalutamide in prostate cancer [1].
- **Biomarker-Driven Response:** The efficacy of these combinations appears linked to specific biomarkers. For example, the presence or absence of **AR-V7** or the status of **PTEN** can significantly influence patient response [1].
- **Toxicity Considerations:** Combining targeted therapies often increases toxicity. The **Samotolisib-Prexasertib** combination showed significant hematological side effects (neutropenia, thrombocytopenia), indicating that supportive care may be necessary for future clinical use [2].

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References

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2. Preclinical Evaluation and Phase Ib Study of Prexasertib, a ... [pubmed.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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